Methyl 5-methoxy-1-naphthoate
Overview
Description
“Methyl 5-methoxy-1-naphthoate” is a chemical compound with the CAS Number: 91903-16-1. It has a molecular weight of 216.24 and its linear formula is C13H12O3 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H12O3/c1-15-12-8-4-5-9-10 (12)6-3-7-11 (9)13 (14)16-2/h3-8H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . The storage temperature is normal, and it is recommended to store the compound away from sunlight in a well-ventilated place at room temperature .Scientific Research Applications
Photodimerization and Chemical Reactions
Methyl 5-methoxy-1-naphthoate has been studied for its role in photodimerization processes. Research by Teitei and Wells (1976) explored the UV irradiation of methyl 2-methoxy-1-naphthoate, a closely related compound, which yielded methanol adducts and a cage-compound. These adducts were hydrolyzed by acid into various ketones, indicating a potential for complex chemical reactions under UV exposure (Teitei & Wells, 1976).
Luminescent Properties in Polymer Complexes
Du et al. (1998) synthesized Eu-polymer complexes containing a naphthoate ligand, showcasing the luminescent properties of these complexes. The polymers exhibited intense red emission under UV light, stronger than similar non-polymer complexes. This study highlights the potential of naphthoate derivatives like this compound in enhancing luminescence in polymer materials (Du, Xu, Ma, & Li, 1998).
Synthesis and Chemical Transformation
The STOBBE condensation process was utilized by Abdel‐Wahhab et al. (1973) for the transformation of methoxycarbonyl-methyl-naphthyl compounds, leading to the synthesis of methyl 4-methoxy-3-methyl-1-(2′-naphthyl)-2-naphthoate. This study demonstrates the versatility of naphthoate derivatives in chemical syntheses and transformations (Abdel‐Wahhab, El-Rayyes, El-Fehail, & El-Newaihy, 1973).
Alkylation Processes
Grabowska et al. (1996) investigated the vapor-phase alkylation of 5-methoxy-1-naphthol with alcohols using an iron catalyst. The study achieved high-yield alkyl derivatives, showcasing the potential of this compound in similar alkylation processes (Grabowska, Mista, Syper, Wrzyszcz, & Zawadzki, 1996).
Impact on Photodimerization Rates
Hamann, Linton, and Sasse (1980) found that applying pressure significantly accelerated the photodimerization rate of methyl 3-methoxy-2- naphthoate. This suggests that physical conditions like pressure can notably affect the chemical behavior of this compound derivatives (Hamann, Linton, & Sasse, 1980).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 5-methoxy-1-naphthoate is a complex organic compound that interacts with specific targets in biological systems . .
Biochemical Pathways
This compound may be involved in the biosynthesis of the naphthoate moiety of the neocarzinostatin chromophore . It is suggested that it could catalyze the activation of other 1-naphthoic acid analogs such as 2-hydroxy-5-methyl-1-naphthoate or 2,7-dihydroxy-5-methyl-1-naphthoate in vitro . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the activity of this compound . .
Properties
IUPAC Name |
methyl 5-methoxynaphthalene-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-15-12-8-4-5-9-10(12)6-3-7-11(9)13(14)16-2/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNZNTLYQXGXQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC=C2C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697535 | |
Record name | Methyl 5-methoxynaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91903-16-1 | |
Record name | Methyl 5-methoxynaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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